tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate: is a chemical compound with a molecular formula of C10H20N2O2. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, which provides steric hindrance and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (3R)-3-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
(3R)-3-methylpyrrolidine+tert-butyl chloroformate→tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild acidic conditions.
Biology
In biological research, the compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine
In medicine, this compound is used in the synthesis of drugs that target specific enzymes or receptors. It is particularly useful in the development of enzyme inhibitors and receptor antagonists.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and polymers. It is also employed in the manufacture of coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from undergoing unwanted reactions. The tert-butyl group provides steric hindrance, which enhances the stability of the compound. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3R)-piperidin-3-yl]carbamate
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate
Uniqueness
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of a methyl group on the pyrrolidine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWSFWWYVRXRO-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167888-15-5 |
Source
|
Record name | tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.